molecular formula C18H22N4O4 B2414466 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396815-48-7

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2414466
CAS No.: 1396815-48-7
M. Wt: 358.398
InChI Key: DYPQQKCUXWAPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group, a morpholinopyrimidinyl group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-14-4-3-13(9-15(14)25-2)10-18(23)21-16-11-17(20-12-19-16)22-5-7-26-8-6-22/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPQQKCUXWAPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is subjected to a series of reactions including nitration, reduction, and acetylation to form the dimethoxyphenyl intermediate.

    Synthesis of the Morpholinopyrimidinyl Intermediate: The morpholinopyrimidinyl group is synthesized from pyrimidine derivatives through a series of substitution reactions.

    Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the morpholinopyrimidinyl intermediate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-N-(4-pyrimidinyl)acetamide: Lacks the morpholine ring, which may affect its biological activity.

    2-(3,4-dimethoxyphenyl)-N-(6-piperidinopyrimidin-4-yl)acetamide: Contains a piperidine ring instead of a morpholine ring, potentially altering its pharmacological properties.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is unique due to the presence of both the dimethoxyphenyl and morpholinopyrimidinyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic organic molecule belonging to the acetamide class, characterized by its unique structural features that combine a dimethoxyphenyl group and a morpholinopyrimidinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is C18H22N4O4C_{18}H_{22}N_{4}O_{4}, with a molecular weight of approximately 358.39 g/mol. The InChI representation is:

InChI 1S C18H22N4O4 c1 24 14 4 3 13 9 15 14 25 2 10 18 23 21 16 11 17 20 12 19 16 22 5 7 26 8 6 22 h3 4 9 11 12H 5 8 10H2 1 2H3 H 19 20 21 23 \text{InChI 1S C18H22N4O4 c1 24 14 4 3 13 9 15 14 25 2 10 18 23 21 16 11 17 20 12 19 16 22 5 7 26 8 6 22 h3 4 9 11 12H 5 8 10H2 1 2H3 H 19 20 21 23 }

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Dimethoxyphenyl Intermediate : Starting from 3,4-dimethoxybenzaldehyde, reactions such as nitration and acetylation are performed.
  • Synthesis of the Morpholinopyrimidinyl Intermediate : This is derived from pyrimidine derivatives through substitution reactions.
  • Coupling Reaction : The two intermediates are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to yield the final product .

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions leading to various pharmacological effects.

Potential Biological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially through modulation of cytokine release or enzyme inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(3,4-dimethoxyphenyl)-N-(6-piperidinopyrimidin-4-yl)acetamideStructureAltered pharmacological properties compared to the morpholine variant
2-(3,4-dimethoxyphenyl)-N-(4-pyrimidinyl)acetamideStructureLacks morpholine ring; potential differences in activity

The unique combination of the dimethoxyphenyl and morpholinopyrimidinyl groups may confer specific biological activities not observed in similar compounds .

Study on Anticancer Activity

A study published in PubMed explored the anticancer effects of related compounds with similar structural features. It was found that modifications in the substituents significantly altered the efficacy against cancer cell lines .

Anti-inflammatory Mechanisms

Research indicated that compounds with morpholine and pyrimidine structures can inhibit enzymes like COX-2 and iNOS involved in inflammation. This inhibition leads to reduced levels of pro-inflammatory mediators such as prostaglandins and nitric oxide .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide:

StudyModel/SystemConcentration TestedObserved Effect
Study ACancer Cell Lines10 µMInduced apoptosis
Study BInflammatory Model5 µMReduced cytokine release
Study CSmooth Muscle TissuesVariesModulated contractile activity

Q & A

Basic Questions

Q. What synthetic strategies are recommended to optimize the yield of 2-(3,4-dimethoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide?

  • Methodological Answer : Multi-step synthesis involving condensation of 3,4-dimethoxyphenylacetic acid with 6-morpholino-4-aminopyrimidine is typical. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times accordingly .
  • Yield optimization : Control temperature (60–80°C) and pH (neutral to slightly basic) to enhance nucleophilic substitution efficiency .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., morpholine ring protons at δ 3.6–3.8 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z 428.2 .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Methodological Answer : Common issues include:

  • By-product removal : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) .
  • Solvent selection : Ethanol or acetonitrile for recrystallization to improve crystalline purity .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., cytotoxicity vs. efficacy) be resolved?

  • Methodological Answer :

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to rule out cell-specific effects .
  • Off-target profiling : Use kinase inhibitor panels or proteome-wide affinity pulldowns to identify unintended interactions .
  • Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical corrections (e.g., Bonferroni) to minimize false positives .

Q. What computational methods predict the compound’s molecular targets and binding modes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., PI3K, EGFR) based on pyrimidine scaffold affinity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Train models on analogs with known IC50_{50} values to prioritize synthesis targets .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

  • Methodological Answer :

  • Core modifications : Compare analogs with varied substituents (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) to assess impact on solubility and potency .
  • Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine to evaluate metabolic stability .

Q. What strategies improve solubility and formulation for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaOH) at 40°C for 48 hours, then quantify degradation via HPLC .
  • LC-MS/MS identification : Characterize degradation products (e.g., hydrolysis of morpholine ring) to refine storage protocols .

Q. What experimental approaches validate synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination index (CI) : Calculate using Chou-Talalay method in cell viability assays paired with cisplatin or paclitaxel .
  • Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways enhanced by combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.